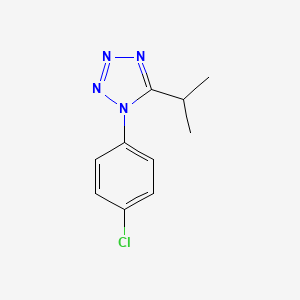

1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole

Descripción

1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring a 4-chlorophenyl group at position 1 and an isopropyl substituent at position 3. Tetrazoles are nitrogen-rich heterocycles known for their stability, bioisosteric properties (mimicking carboxylic acids), and diverse pharmacological applications, including antimicrobial, anticancer, and herbicidal activities. The compound’s structural uniqueness arises from its electron-withdrawing 4-chlorophenyl group and the steric bulk of the isopropyl group, which influence its reactivity and biological interactions .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-5-propan-2-yltetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7(2)10-12-13-14-15(10)9-5-3-8(11)4-6-9/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOKEJKMQNULII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=NN1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which then undergoes cyclization in the presence of a base to yield the desired tetraazole compound. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Análisis De Reacciones Químicas

1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The tetraazole ring can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole has been explored for various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and the structure-activity relationship of the compound.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Structural Variations and Crystallography

The following table summarizes structural differences and crystallographic data for key analogs:

Key Observations:

- Substituent Effects : The antimicrobial activity of tetrazole derivatives (e.g., 8a vs. 8b) is highly substituent-dependent. The tetrazole-amine derivative (8a) exhibits higher antimicrobial potency than the thiourea analog (8b), likely due to enhanced hydrogen-bonding capacity .

- Planarity vs. Steric Bulk: The herbicidal compound (1) from adopts a planar conformation due to its oxime ether substituent, facilitating interaction with plant enzyme targets.

Antimicrobial Activity

- Tetrazole-amine (8a) : Demonstrated superior antimicrobial activity compared to thiourea-based analogs (e.g., 8b) in screening against Gram-positive bacteria (MIC: <10 μg/mL). The furan moiety enhances lipophilicity and target binding .

- Target Compound : While direct antimicrobial data are absent, its isopropyl group may reduce solubility, limiting bioavailability compared to 8a.

Herbicidal Activity

- Oxime Ether Tetrazolone (1) : Exhibited 80–90% inhibition of Amaranthus retroflexus at 50 μM, attributed to the oxime ether’s radical-scavenging properties .

- Target Compound: No herbicidal data are reported, but its lack of an oxime group suggests weaker activity.

Cytotoxic and Antitumor Activity

- Chalcone Derivatives (–6) : Compounds with 4-chlorophenyl groups (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one) showed IC50 values of 37.24–422.22 μg/mL against MCF-7 cells, highlighting the role of halogenation in cytotoxicity .

- Triazole-Carboxylic Acid () : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-triazole-4-carboxylic acid inhibited NCI-H522 lung cancer cells (GP = 68.09%), suggesting tetrazole analogs may share similar mechanisms .

Actividad Biológica

1-(4-Chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetraazole is a compound of interest due to its potential biological activities. Tetraazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific tetraazole derivative, supported by case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN5

- Molecular Weight : 239.69 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of tetraazole derivatives. For instance:

- A study by Salian et al. (2017) reported that tetraazole compounds showed significant activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for various pathogens, indicating promising antibacterial properties.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Anti-inflammatory Effects

The anti-inflammatory potential of tetraazoles has been explored in various models:

- In vitro studies indicated that this compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

Anticancer Properties

Tetraazole derivatives have also been investigated for their anticancer effects:

- A recent study evaluated the cytotoxicity of the compound against several cancer cell lines (e.g., HeLa and MCF-7). The results showed that the compound inhibited cell proliferation with IC50 values in the micromolar range.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 12.8 |

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.

- DNA Interaction : Studies suggest that tetraazoles can intercalate with DNA, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard antibiotic treatments.

Case Study 2: Anti-inflammatory Response

In a controlled study on animal models with induced inflammation, administration of the compound resulted in a marked decrease in swelling and pain compared to placebo groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-(4-chlorophenyl)-5-isopropyl-1H-1,2,3,4-tetrazole, and how can reaction parameters be optimized to enhance yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of halogenated aromatic precursors with substituted nitriles or azides under controlled conditions. Microwave-assisted synthesis (e.g., 6 minutes at 80°C and 700 W) has been shown to improve yields (up to 87%) compared to conventional heating, as demonstrated in halogen-substituted chalcone derivatives . Optimization includes adjusting solvent polarity, catalyst load (e.g., immobilized AlCl₃ on γ-Al₂O₃), and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions, as seen in analogs like 2-((1H-tetrazol-5-yl)thio)-1-(3,4-dichlorophenyl)ethanol, where δ 8.66 ppm confirms NH groups in tetrazole rings . Infrared (IR) spectroscopy identifies functional groups (e.g., >C=N stretches at ~1625 cm⁻¹). High-resolution mass spectrometry (HRMS) and HPLC are used for purity assessment .

Q. How is in vitro cytotoxicity evaluated for this compound, and what key parameters should be reported?

- Methodological Answer : Cytotoxicity is assessed via assays like MTT or SRB against cancer cell lines (e.g., MCF-7 breast cancer cells). Parameters include IC₅₀ values (e.g., 22.41–1,484.75 μg/mL for halogenated chalcones), dose-response curves, and comparison to positive controls (e.g., doxorubicin). Replicate experiments and statistical validation (e.g., ANOVA) are critical for reliability .

Advanced Research Questions

Q. How do structural modifications to the tetrazole core and substituents influence biological activity and selectivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-chlorophenyl) enhance cytotoxicity by increasing membrane permeability and target binding. For example, 3,4-dichlorophenyl substitutions in tetrazole derivatives improve antimicrobial activity due to enhanced hydrophobic interactions . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cytochrome P450 .

Q. What crystallographic strategies are used to resolve the solid-state structure of this compound, and how do intermolecular interactions affect its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via programs like SHELXTL) determines bond lengths, angles, and packing motifs. For example, isostructural analogs crystallize in triclinic systems (space group P̄1), with intermolecular π-π stacking and halogen bonds stabilizing the lattice . High-resolution data (≤ 0.84 Å) and R factors (< 0.05) ensure accuracy .

Q. How can discrepancies in cytotoxicity data between structurally similar analogs be systematically analyzed?

- Methodological Answer : Contradictions may arise from variations in substituent electronegativity, steric hindrance, or assay conditions. Multivariate analysis (e.g., principal component analysis) can correlate structural descriptors (e.g., Hammett σ values) with bioactivity. For instance, 4-isopropyl groups in chalcones reduce steric bulk, improving IC₅₀ values by 50% compared to brominated analogs .

Q. What computational approaches are employed to predict the metabolic stability and toxicity profile of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. ADMET predictors (e.g., SwissADME) evaluate bioavailability (%ABS) and cytochrome P450 inhibition. Molecular dynamics simulations (e.g., GROMACS) model protein-ligand interactions over time, identifying potential off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.